![molecular formula C9H9N3O3 B1418152 Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 926663-00-5](/img/structure/B1418152.png)
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
“Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound with the CAS Number: 926663-00-5 . It has a molecular weight of 207.19 . The IUPAC name for this compound is ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-12-4-3-7(13)11-8(6)12/h3-5H,2H2,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 207.19 . The storage temperature for this compound is recommended to be in a refrigerator .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a versatile scaffold in medicinal chemistry. Its structure is conducive to modifications that can lead to the development of new pharmacologically active compounds. The compound’s reactivity allows for the introduction of various functional groups, potentially leading to the discovery of novel therapeutic agents .
Agriculture
In the agricultural sector, this compound could be explored for its potential role in the synthesis of new pesticides or herbicides. Its chemical structure could interact with specific biological pathways in pests or weeds, offering a new approach to crop protection .
Material Science
The compound’s robust framework makes it a candidate for creating novel materials. Researchers could investigate its incorporation into polymers or coatings, which might result in materials with unique properties such as enhanced durability or environmental resistance .
Environmental Science
This compound could be utilized in environmental science research, particularly in the study of pollutant degradation or as a potential additive in waste treatment processes to improve biodegradability or reduce toxicity .
Biochemistry
In biochemistry, Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate might be used as a building block for synthesizing complex molecules that can mimic or interfere with biological processes, aiding in the study of enzyme functions or metabolic pathways .
Pharmacology
The compound’s potential pharmacological applications are vast. It could be used as a precursor in the synthesis of molecules designed to interact with specific receptors or enzymes, contributing to the development of drugs with targeted actions .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-12-4-3-7(13)11-8(6)12/h3-5H,2H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKVUOAPCLMZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C=CN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582923 | |
Record name | Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
CAS RN |
926663-00-5 | |
Record name | Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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